Viridiol

Übersicht

Beschreibung

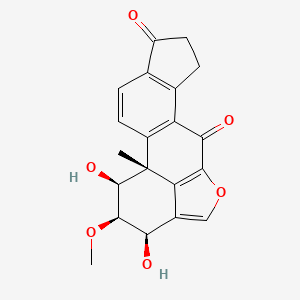

Viridiol is a furanosteroid, a class of polycyclic natural products isolated from fungi. It is closely related to viridin and wortmannin, which are known for their potent biological activities, particularly as inhibitors of phosphoinositide 3-kinases . This compound has a highly oxygenated skeleton containing a [5,6,6,6]-tetracyclic structure in addition to a furan ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of viridiol involves several steps, including the construction of the tetracyclic ring skeleton and the all-carbon quaternary center . One approach involves the use of an intramolecular [3+2] cycloaddition to construct the highly substituted D ring containing the key chiral cis-triol fragment . Another method employs a co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization to form the C-ring and the all-carbon quaternary center at C-10 .

Industrial Production Methods: Most of the reported syntheses are carried out in research laboratories and involve multiple steps with precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Viridiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify its structure and enhance its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium acetate (Pd(OAc)2) for dehydrogenation-cyclization reactions . Other reagents include metal hydrides for radical cyclization and various oxidizing agents for introducing oxygen functionalities .

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Introduction to Viridiol

This compound, a reduced form of the antibiotic viridin, is a secondary metabolite produced by various fungi, notably Gliocladium virens. This compound has garnered attention for its potential applications in biological control and as a phytotoxin, influencing both agricultural practices and ecological research. Understanding its synthesis, biological activity, and applications is crucial for harnessing its benefits in pest management and plant growth regulation.

This compound exhibits a spectrum of biological activities, particularly as a phytotoxin. Studies have shown that it is effective against various plant species, especially annual composites, while being less effective on monocots . Its fungistatic properties make it a candidate for use in biological control strategies against plant pathogens.

Case Study: Antifungal Activity

A significant study explored the conversion of viridin to this compound by fungi, demonstrating that this compound possesses reduced antifungal activity compared to its precursor. The study highlighted that while viridin effectively inhibited fungal growth, this compound was largely inactive against tested pathogens . This conversion process is critical, as it influences the efficacy of Gliocladium virens in biocontrol applications.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (µg) |

|---|---|---|

| Botrytis cinerea | 0 | 50 |

| Fusarium spp. | 0 | 50 |

| Aspergillus spp. | 0 | 50 |

Biological Control Agent

This compound's potential as a biological control agent stems from its ability to suppress certain plant pathogens. Research indicates that formulations containing Gliocladium virens can be used to manage diseases in crops effectively. However, the production of this compound can limit its use due to its phytotoxic effects on desirable plants .

Herbicide Development

The herbicidal properties of this compound have led to investigations into its use as an environmentally friendly herbicide. The compound's selective toxicity towards specific weed species suggests it could be integrated into sustainable agricultural practices .

Challenges and Considerations

While the applications of this compound are promising, challenges remain regarding its efficacy and safety. The phytotoxicity observed raises concerns about its impact on non-target plants, necessitating further research into formulation strategies that mitigate these effects while maximizing biocontrol potential.

Table 3: Summary of Research Findings on this compound Applications

| Study Focus | Findings |

|---|---|

| Antifungal Activity | This compound is less active than viridin |

| Herbicidal Efficacy | Effective against annual composites |

| Bioconversion | Produced by various fungi under specific conditions |

Wirkmechanismus

Viridiol exerts its effects by inhibiting phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in the phosphorylation of inositol lipids in cell membranes . This inhibition disrupts various intracellular signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells . The highly strained electrophilic furan ring in this compound is believed to be responsible for its potent inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Viridiol is structurally similar to other furanosteroids such as viridin, wortmannin, and demethoxythis compound . These compounds share a similar tetracyclic skeleton and furan ring, but differ in their functional groups and biological activities .

Uniqueness: What sets this compound apart from its analogs is its specific inhibitory activity against phosphoinositide 3-kinases and its potential for use in antifungal and antiviral research . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development .

Biologische Aktivität

Viridiol is a furanosteroid compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is structurally related to viridin, a well-known antibiotic. Its unique furanosteroid framework contributes to its varied biological effects. The compound has been isolated from various fungal species, particularly those associated with mangroves, such as Hypocrea virens.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Properties : this compound has demonstrated significant antibacterial activity against pathogens like Escherichia coli and antifungal properties against various fungi. This makes it a potential candidate for developing new antimicrobial agents .

- Phytotoxic Effects : Research indicates that this compound acts as a phytotoxin, inhibiting plant growth and affecting various physiological processes in plants. This property is particularly relevant in agricultural contexts where it can be used as a natural herbicide .

- Antineoplastic Activity : this compound has shown promise in cancer research, exhibiting antineoplastic properties that may contribute to its potential use in cancer therapies. It acts as an apoptosis agonist, promoting programmed cell death in cancer cells .

Data on Biological Activities

The following table summarizes the dominant biological activities of this compound along with their associated probabilities (Pa):

| Biological Activity | Probability (Pa) |

|---|---|

| Antibacterial | 0.911 |

| Antifungal | 0.732 |

| Antineoplastic | 0.879 |

| Apoptosis Agonist | 0.798 |

| Phytotoxicity | Not quantified |

This data highlights this compound's potential as a multifunctional agent in both medical and agricultural applications.

Case Studies

Several case studies have explored the applications of this compound:

- Agricultural Applications : A study investigated the herbicidal effects of this compound on various crops, demonstrating its ability to inhibit seed germination and plant growth effectively. The results indicated that this compound could serve as a natural herbicide, reducing reliance on synthetic chemicals .

- Medical Research : In a clinical context, this compound's antineoplastic properties were evaluated in vitro against several cancer cell lines. The findings suggested that this compound induced apoptosis in these cells, indicating its potential role in cancer treatment strategies .

- Microbial Control : Research highlighted the isolation of this compound from Hypocrea virens, showcasing its antibacterial properties against E. coli. This study emphasizes the potential for using this compound in developing natural antimicrobial agents for medical use .

Eigenschaften

IUPAC Name |

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFRYPNQHUUMQ-HUYLIWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23820-80-6 | |

| Record name | Viridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Viridiol is primarily recognized for its phytotoxic activity, meaning it is harmful to plants. [, , , , , ]

ANone: this compound causes necrotic spots on ash cotyledons [] and inhibits seed germination and root growth. Studies have shown its effectiveness against various weeds, particularly annual composite species, with less impact on monocots. []

ANone: Yes, this compound has shown cytotoxicity against HeLa and KB cells in laboratory settings, suggesting potential applications in cancer research. []

ANone: The molecular formula of this compound is C20H18O6, and its molecular weight is 358.36 g/mol. []

ANone: Researchers utilize a range of spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D, including COSY, HSQC, HMBC, NOESY, ROESY), mass spectrometry, and polarimetry. [, , , ]

ANone: While composted chicken manure can support the growth of Trichoderma virens and this compound production, it requires substantial nutrient supplementation, particularly sucrose, and this compound degrades rapidly in this medium. []

ANone: Current research primarily focuses on this compound's biological activities. Its catalytic properties, if any, have not been extensively studied or reported in the provided literature.

ANone: Yes, GIAO calculations have been employed to determine the (13)C NMR chemical shifts of this compound, providing structural confirmation. []

ANone: While specific SAR studies are not detailed in the provided research, structural modifications, such as the conversion of Viridin to this compound, have shown to significantly alter its biological activity, shifting from fungistatic to phytotoxic. [] Further research is needed to fully elucidate the SAR of this compound and its analogues.

ANone: this compound exhibits limited stability, particularly in media like composted chicken manure. [] Developing effective formulations and storage methods to maintain its stability remains a challenge.

ANone: The provided research primarily focuses on this compound's biological characterization and potential applications. Detailed information on specific SHE regulations is not included.

ANone: While this compound exhibits promising bioactivity, research also explores alternative biocontrol agents. For instance, other Trichoderma species and their metabolites, such as gliotoxin and gliovirin, are being investigated for their potential in controlling plant diseases. [, , ]

ANone: While the exact date of discovery is not specified in the provided research, this compound has been a subject of study since at least the 1970s, with early research focusing on its isolation and characterization from Trichoderma viride. []

ANone: Key milestones include:

- Early isolation and characterization: Initial studies successfully isolated and characterized this compound from Trichoderma species, laying the foundation for understanding its chemical structure and properties. []

- Elucidation of phytotoxic activity: Research unveiled this compound's potent phytotoxic effects, particularly its ability to inhibit plant growth and development, highlighting its potential as a natural herbicide. [, ]

- Exploration of production methods: Investigations into utilizing composted chicken manure as a medium for Trichoderma virens growth and this compound production represent efforts towards developing sustainable and scalable production systems. []

- Unveiling cytotoxic potential: Recent studies demonstrating this compound's cytotoxicity against human cancer cell lines mark a significant milestone, opening avenues for exploring its potential in anticancer therapies. []

ANone: this compound research offers interdisciplinary opportunities spanning:

- Agriculture: Developing bio-based herbicides using this compound as an active ingredient, exploring its potential for weed control, and investigating its impact on various plant species. [, , ]

- Pharmaceuticals: Investigating this compound's cytotoxic activity against cancer cell lines, exploring its potential as a lead compound for anticancer drug development, and understanding its mechanism of action in human cells. []

- Microbial ecology: Studying the ecological roles of this compound and its producing fungi, such as Trichoderma species, in various environments, and understanding their interactions with other organisms. [, ]

- Natural product chemistry: Synthesizing this compound and its analogs, exploring structure-activity relationships, and developing novel derivatives with enhanced or modified biological activities. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.